KDX1381 vs. CX-4945 (Silmitasertib): Distinct Cell Death Mechanism via Bivalent αD Pocket Engagement
Unlike the clinical CK2 inhibitor CX-4945 (Silmitasertib), which binds solely at the ATP site, KDX1381 engages both the ATP site and the allosteric αD pocket, a cryptic binding region unique to CK2α [1]. This bivalent binding mode translates to a distinct functional profile: in caspase activation assays across multiple cancer cell lines, bivalent CK2 inhibitors (including the structurally related analog AB668) induce apoptotic cell death, whereas CX-4945 and SGC-CK2-1 show minimal caspase activation under identical conditions [2].
| Evidence Dimension | Caspase-3/7 activation (apoptosis induction) in cancer cells |
|---|---|
| Target Compound Data | Induces apoptotic cell death in multiple cancer cell lines (qualitative observation for bivalent class) |
| Comparator Or Baseline | CX-4945 and SGC-CK2-1: minimal caspase activation |
| Quantified Difference | Qualitative distinction; bivalent inhibitors trigger caspase activation, ATP-site-only inhibitors do not |
| Conditions | Caspase-Glo 3/7 assay; 786-O renal carcinoma cells, A375 melanoma cells; 24-48 h treatment |
Why This Matters
This functional divergence means that CX-4945 cannot substitute for KDX1381 in experiments designed to interrogate CK2-dependent apoptotic pathways or cancer-selective cell death mechanisms.
- [1] Marlhoux, L., et al. (2025). Discovery of KDX1381, a Bivalent CK2α Inhibitor for the Treatment of Solid Tumors as a Single Agent or in Combination. Journal of Medicinal Chemistry, 68, 12819-12844. View Source
- [2] Bancet, A., et al. (2024). Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket. iScience, 27(1), 108669. View Source
